2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSNCWLQRVMIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC(C1=CC=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328862 |

Source

|

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22270-22-0 |

Source

|

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine

Introduction

(2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine, a nitrogen mustard derivative with the CAS Number 22270-22-0, is a compound of significant interest to researchers in drug development and organic synthesis.[1][2] Its bifunctional alkylating nature, stemming from the two chloroethyl groups, underpins its potential biological activity and reactivity.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior that are critical for its handling, formulation, and application in a research setting. The IUPAC name for this compound is 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine.[1] It is also recognized as a potential impurity in the manufacturing of Mirtazapine.[1]

This document is structured to provide not just data, but also the scientific rationale behind the methodologies used to determine these properties, empowering researchers to understand the "why" behind the "how."

Chemical Identity and Structure

A foundational understanding of a molecule's properties begins with its structure.

-

Canonical SMILES: CN(CCCl)CC(C1=CC=CC=C1)Cl

-

InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N

The presence of a tertiary amine, a phenyl group, and two reactive chloroethyl moieties dictates the compound's chemical behavior, influencing its solubility, basicity, and stability.

Core Physicochemical Properties

The following sections detail the key physicochemical parameters of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine. Where experimental data is not publicly available, predicted values from reliable computational models are provided.

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Type | Source |

| Melting Point/Freezing Point | No data available | Experimental | - |

| Boiling Point | 248.2 °C at 760 mmHg | Predicted | Echemi |

| Flash Point | 103.9 °C | Predicted | Echemi |

| Water Solubility | No data available | Experimental | - |

| pKa (Basic) | No data available | Experimental | - |

| LogP (Octanol-Water Partition Coefficient) | No data available | Experimental | - |

Melting and Boiling Point

The melting and boiling points are fundamental physical properties that provide information about the purity and the physical state of a substance under different temperatures.

Experimental Protocol: Determination of Boiling Point (Based on OECD Guideline 103)

The determination of the boiling point is crucial for understanding the compound's volatility and for purification processes like distillation. The dynamic method, one of the approaches described in OECD Guideline 103, is a robust technique.[5][6][7]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6][7] The dynamic method involves measuring the vapor pressure of the substance at different temperatures.

-

Methodology:

-

The sample is placed in a vessel equipped with a heating and cooling system, a pressure sensor, and a temperature sensor.

-

The pressure in the vessel is reduced, and the sample is heated or cooled until the vapor pressure stabilizes at a specific temperature.

-

A series of pressure-temperature measurements are recorded.

-

The boiling point at standard atmospheric pressure is determined by interpolation from the vapor pressure curve.

-

-

Causality: This method is chosen for its accuracy and its applicability to a wide range of substances, provided they are thermally stable.[5] For a compound like a nitrogen mustard, which may be susceptible to degradation at elevated temperatures, careful monitoring is essential.

Figure 1: Workflow for Boiling Point Determination via the Dynamic Method.

Experimental Protocol: Determination of Melting Point (Based on OECD Guideline 102)

The melting point is a key indicator of a solid compound's purity. Several methods are available under OECD Guideline 102, with the capillary method being common.[8][9][10]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9]

-

Methodology:

-

A small, powdered sample of the crystalline substance is packed into a capillary tube.

-

The capillary tube is placed in a heated block or bath alongside a calibrated thermometer.

-

The temperature is raised slowly and steadily.

-

The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting range.

-

-

Causality: A sharp melting point (a narrow range) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting range.

Solubility

Solubility data is critical for drug development, as it influences absorption and formulation strategies.

Experimental Protocol: Water Solubility Determination (Based on OECD Guideline 105)

The flask method, described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[1][11]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined.

-

Methodology:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

The concentration of the dissolved substance in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Causality: This method ensures that a true equilibrium is reached, providing a reliable measure of the intrinsic water solubility. Given the potential for hydrolysis of the chloroethyl groups in an aqueous medium, the stability of the compound under the test conditions must be concurrently evaluated.

Figure 2: Workflow for Water Solubility Determination using the Flask Method.

pKa and LogP

The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are fundamental parameters in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The tertiary amine in (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is basic and will be protonated at physiological pH. The pKa value quantifies the strength of this basicity.

LogP: This parameter measures the lipophilicity of a compound. A higher LogP indicates greater partitioning into lipidic environments, such as cell membranes.

Experimental Protocol: Determination of pKa and LogP

Standardized OECD guidelines are available for the determination of these properties. For pKa, titrimetric or spectrophotometric methods can be employed. For LogP, the shake-flask method (OECD Guideline 107) is a classical approach.

Stability and Reactivity

As a nitrogen mustard, (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is expected to exhibit significant reactivity, particularly in aqueous and nucleophilic environments.

The key to the reactivity of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion.[4] This electrophilic species can then be attacked by nucleophiles.

Figure 3: Reactive Intermediate Formation of Nitrogen Mustards.

This reactivity has several important implications:

-

Aqueous Instability: The compound is likely to hydrolyze in water, with the chloroethyl groups being replaced by hydroxyl groups. The rate of hydrolysis is expected to be pH-dependent.

-

Biological Activity: The aziridinium ion is a potent alkylating agent that can react with nucleophilic sites on biological macromolecules, such as the N7 of guanine in DNA.[3] This is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents.[3]

-

Handling and Storage: Due to its reactivity, the compound should be stored in a dry, inert atmosphere to prevent degradation.

Stability Studies:

A typical stability study would involve dissolving the compound in various buffered aqueous solutions at different pH values and temperatures. Aliquots would be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

Analytical Methodologies

Accurate quantification of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is essential for its use in research. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol: HPLC Method for Quantification

-

Column: A reverse-phase C18 column is a common choice for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 254 nm) would be appropriate.

-

Sample Preparation: Due to the compound's reactivity, derivatization with a thiol-containing reagent can be employed to form a stable derivative prior to HPLC analysis.

Conclusion

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 103: Boiling Point. OECD Publishing. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Analytice. OECD n°102: Melting point/Melting interval. [Link]

-

LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

Wang, Q.-Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 10(44), 8786–8793. [Link]

-

Reepmeyer, J. C. (2005). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. Journal of Chromatography A, 1085(2), 262-269. [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

A Technical Guide to the Bio-Alkylating Mechanism of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Abstract

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a bifunctional nitrogen mustard derivative, a class of compounds that marked the dawn of cancer chemotherapy[1]. Its potent cytotoxic activity is rooted in its ability to act as a powerful DNA alkylating agent, a mechanism that culminates in the formation of covalent DNA adducts and lethal interstrand cross-links. This guide provides a detailed technical examination of its mechanism of action, from initial bioactivation to the downstream cellular sequelae. We will dissect the chemical transformations, the molecular interactions with DNA, and the subsequent cellular responses. Furthermore, this document furnishes field-proven experimental protocols for researchers to investigate and validate this mechanism, ensuring a blend of theoretical understanding and practical application for professionals in drug development and molecular biology.

The Chemistry of Bioactivation: Formation of the Aziridinium Ion

The cytotoxic potential of this compound, like other nitrogen mustards, is not inherent to the parent molecule but is unleashed through a critical intramolecular cyclization reaction[2]. The tertiary amine nitrogen, acting as an intramolecular nucleophile, attacks the ω-carbon of one of the chloroethyl side chains, displacing a chloride ion. This reaction yields a highly strained and exceptionally reactive three-membered ring intermediate: the aziridinium (or ethyleneimmonium) ion[2][3].

The formation of this cation is the rate-determining step and is essential for the compound's alkylating activity. The high electrophilicity of the aziridinium ring makes it susceptible to attack by biological nucleophiles, most notably the nitrogenous bases of DNA.

Caption: Intramolecular activation of the nitrogen mustard.

The Primary Molecular Target: Covalent Modification of DNA

Once formed, the aziridinium ion is the active species that targets DNA. The electron-rich centers within the DNA molecule, particularly the N7 position of guanine and, to a lesser extent, the N3 position of adenine, serve as the primary nucleophilic targets[4][5][6].

Monofunctional Alkylation

The initial reaction involves the attack of a guanine-N7 on the aziridinium ring, opening the ring and forming a stable, covalent mono-adduct. This first alkylation event attaches the drug molecule to one strand of the DNA.

Bifunctional Alkylation and Interstrand Cross-link (ICL) Formation

The compound possesses a second 2-chloroethyl arm, which can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate a guanine on the opposite DNA strand, resulting in a highly cytotoxic DNA interstrand cross-link (ICL)[4][5]. These ICLs covalently tether the two strands of the DNA double helix, physically preventing their separation. This blockade of strand separation is catastrophic for the cell, as it inhibits fundamental processes like DNA replication and transcription, which require the unwinding of the DNA duplex[7]. The formation of ICLs is considered the primary lesion responsible for the cytotoxic effects of bifunctional alkylating agents[7].

Caption: The two-step process of DNA interstrand cross-linking.

Cellular Consequences and Cytotoxicity

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses mediated by the DNA Damage Response (DDR) network.

-

Replication and Transcription Arrest: ICLs present a formidable physical barrier to the polymerases that carry out DNA replication and transcription, leading to stalled replication forks.

-

Activation of DDR Pathways: The stalled forks are recognized by sensor proteins of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which initiate a signaling cascade.

-

Cell Cycle Arrest: A key downstream effector of the DDR is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, providing the cell with time to attempt repair of the damaged DNA.

-

Apoptosis Induction: If the DNA damage is too extensive and cannot be repaired, the DDR signaling will shift from a pro-survival (repair) to a pro-death (apoptosis) outcome. This involves the p53-mediated upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, culminating in programmed cell death.

Caption: Signaling cascade from DNA damage to apoptosis.

Methodologies for Mechanistic Investigation

To experimentally validate the proposed mechanism of action, a series of robust assays can be employed. The choice of these protocols is guided by the need to provide a self-validating system, where each step of the mechanistic cascade can be independently verified.

Quantifying DNA Damage: The Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and direct method for measuring DNA strand breaks. The principle relies on the migration of fragmented DNA out of the cell nucleus under an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[8] The alkaline version of the assay is crucial as it detects both single- and double-strand breaks, which are downstream consequences of ICL repair attempts.[9]

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Experimental Protocol: MTT Assay [10][11]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and wells with medium only for background measurement. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [10]6. Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [10]A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Summary and Concluding Remarks

The mechanism of action of this compound is a classic example of bioactivation-dependent DNA alkylation. Its cytotoxicity is driven by a two-step process initiated by the formation of a reactive aziridinium ion, which subsequently forms highly lethal interstrand cross-links in the DNA of target cells. This extensive damage overwhelms cellular repair mechanisms, leading to cell cycle arrest and apoptosis. The provided experimental frameworks offer a clear path for researchers to quantify this damage and its cytotoxic consequences. Understanding this intricate mechanism is paramount for the rational design of next-generation alkylating agents and for developing effective combination therapies in oncology.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Stadler, G., & Lammens, K. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol.

- Abcam. (n.d.). MTT assay protocol.

- Al-Bayati, F. A. (2023). MTT (Assay protocol). Protocols.io.

- R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.

- McGill University. (2015). Comet Assay Protocol.

- Bio-protocol. (2021). Comet Assay for DNA Damage.

- Reid-Hubbard, J. L., et al. (2018). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Methods.

- ChemistryViews. (2015). Chemical Indicator for Alkylating Agents.

- Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.

- Yelenev, A. V., et al. (1975). The interaction of chromatin with alkylating agents. Cancer Research.

- Frankfurt, O. S. (1987). Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents. Cancer Research.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine.

- Sharma, R., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research.

- Ojwang, J. O., et al. (1989). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Cancer Research.

- Al-Mugren, K. S. (2020). Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends. Current Medicinal Chemistry.

- Wikipedia. (n.d.). Nitrogen mustard.

- Centers for Disease Control and Prevention. (2024). Nitrogen Mustard.

- Singh, S., et al. (2023). Mutagenic Potentials of DNA Interstrand Cross-Links Induced by 7,8-Dihydro-8-Oxoadenine. International Journal of Molecular Sciences.

Sources

- 1. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. N,N-Dimethyl-2-chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]

- 4. Buy 2-Chloro-2-phenylethanamine | 4633-92-5 [smolecule.com]

- 5. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

"DNA alkylation by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

An In-depth Technical Guide to DNA Alkylation by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine and Related Nitrogen Mustards

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the chemical mechanisms and experimental methodologies surrounding DNA alkylation by the nitrogen mustard derivative, this compound. Given the limited direct literature on this specific molecule, we will draw parallels and derive insights from the well-characterized actions of structurally analogous compounds, such as phenoxybenzamine and other bifunctional alkylating agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of DNA-modifying agents.

Introduction to Nitrogen Mustards: A Legacy of Potent Alkylating Agents

Nitrogen mustards represent a class of bifunctional alkylating agents initially developed for chemical warfare, which later found a pivotal role in cancer chemotherapy. Their potent cytotoxic effects stem from their ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. The compound this compound belongs to this family, characterized by the presence of a bis(2-chloroethyl)amine functional group. The reactivity of this group is central to its biological activity.

The general structure of a nitrogen mustard involves a tertiary amine with two chloroethyl side chains. The nature of the third substituent on the nitrogen atom significantly modulates the compound's reactivity, cell permeability, and target specificity. In the case of this compound, the presence of a methyl and a phenyl-ethyl group influences its electronic properties and steric hindrance, thereby affecting the rate and mechanism of its DNA alkylating activity.

The Core Mechanism: Intramolecular Cyclization to a Reactive Aziridinium Ion

The hallmark of nitrogen mustard reactivity is the intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic aziridinium ion. This process is the rate-determining step for DNA alkylation and is heavily influenced by the physiological environment (pH, temperature).

The lone pair of electrons on the central nitrogen atom attacks the γ-carbon of one of the chloroethyl chains, displacing the chloride ion. This results in the formation of a three-membered ring containing a positively charged nitrogen atom. The high degree of ring strain in the aziridinium cation makes it a potent electrophile, readily susceptible to nucleophilic attack by various sites on the DNA molecule.

Figure 1: Formation of the reactive aziridinium ion from this compound.

DNA as the Primary Target: Sites of Alkylation

Once formed, the aziridinium ion is the active species that alkylates DNA. The most nucleophilic site in DNA, and therefore the primary target for alkylation by many nitrogen mustards, is the N7 position of guanine residues. Other potential sites of alkylation include the N1 and N3 positions of adenine, the N3 position of cytosine, and the phosphate backbone, although these are generally less favored.

The initial reaction involves the attack of the N7-guanine on the aziridinium ring, leading to the formation of a stable covalent bond and the opening of the three-membered ring. This results in a mono-alkylated guanine adduct.

The Bifunctional Nature: Crosslinking of DNA

A key feature of nitrogen mustards like this compound is their bifunctionality, meaning they possess two reactive chloroethyl arms. Following the initial mono-alkylation event, the second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate another nucleophilic site on the DNA.

This can lead to two major types of DNA crosslinks:

-

Interstrand Crosslinks (ICLs): The second alkylation event occurs on a base in the opposite strand of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription. The formation of an ICL is considered a major contributor to the therapeutic efficacy of these agents in cancer treatment.

-

Intrastrand Crosslinks: The second alkylation occurs on a base within the same DNA strand, often a nearby guanine. While also disruptive to DNA structure and function, intrastrand crosslinks are generally considered less cytotoxic than ICLs.

Figure 2: Pathway of DNA modification by a bifunctional nitrogen mustard.

Experimental Protocols for Studying DNA Alkylation

The investigation of DNA alkylation by novel agents requires a multi-faceted approach, combining in vitro assays with cell-based and potentially in vivo studies. Below are foundational protocols that can be adapted for this compound.

In Vitro DNA Alkylation Assay

Objective: To determine the ability of the compound to directly alkylate purified DNA and to identify the primary sites of adduction.

Materials:

-

Calf thymus DNA or a specific oligonucleotide sequence

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

DNA purification kit (e.g., spin columns)

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Methodology:

-

Reaction Setup:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

In a microcentrifuge tube, combine purified DNA (e.g., 100 µg) with the reaction buffer.

-

Add the test compound to the DNA solution to achieve the desired final concentration. Include a vehicle control (DMSO alone).

-

Incubate the reaction at 37°C for a defined period (e.g., 2, 6, 12, 24 hours) to allow for alkylation.

-

-

DNA Purification:

-

Following incubation, purify the DNA from the reaction mixture using a DNA purification kit to remove unreacted compound and buffer components. Elute the DNA in nuclease-free water.

-

-

Enzymatic Digestion:

-

Digest the alkylated DNA to individual nucleosides. A typical two-step digestion involves:

-

Incubation with nuclease P1 to break down the DNA into deoxynucleoside 3'-monophosphates.

-

Subsequent treatment with alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

-

-

-

LC-MS/MS Analysis:

-

Analyze the digested nucleoside mixture using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect the expected DNA adducts. This involves predicting the mass-to-charge ratio (m/z) of the parent ion (the adducted nucleoside) and a characteristic fragment ion.

-

Quantify the amount of each adduct relative to the amount of unmodified nucleosides.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

Objective: To assess the extent of DNA strand breaks and crosslinks in cells treated with the compound.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

This compound

-

Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)

-

Fluorescence microscope with appropriate filters

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific duration. Include a vehicle control and a positive control for DNA damage (e.g., H₂O₂).

-

-

Cell Embedding and Lysis:

-

Harvest the treated cells and embed them in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt, detergent-containing lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for revealing single-strand breaks and alkali-labile sites.

-

Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA will remain in the "comet head."

-

-

Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualize the comets using a fluorescence microscope and capture images.

-

Use specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail or the tail moment.

-

Quantitative Data and Expected Outcomes

The following table summarizes hypothetical, yet expected, data from the described experiments, illustrating the dose- and time-dependent nature of DNA alkylation.

| Experiment | Parameter | Low Dose | High Dose | Short Incubation | Long Incubation |

| LC-MS/MS | N7-Guanine Adducts (fmol/µg DNA) | 5 | 50 | 10 | 40 |

| Interstrand Crosslinks (relative units) | 0.2 | 2.5 | 0.5 | 2.0 | |

| Comet Assay | % DNA in Tail | 15% | 45% | 20% | 40% |

Conclusion and Future Directions

This compound, as a member of the nitrogen mustard family, is anticipated to exert its biological effects primarily through the alkylation of DNA. The formation of a reactive aziridinium ion is the critical initiating step, leading to mono-adducts and, importantly for its potential cytotoxicity, DNA crosslinks. The experimental protocols outlined in this guide provide a robust framework for characterizing the DNA-damaging properties of this and related compounds.

Future research should focus on a detailed kinetic analysis of aziridinium ion formation and its reaction with DNA. Furthermore, identifying the specific DNA repair pathways that are activated in response to treatment with this agent will be crucial for understanding mechanisms of resistance and for the rational design of combination therapies. The use of next-generation sequencing techniques to map the genome-wide distribution of adducts could also provide invaluable insights into any sequence-specific targeting of this compound.

References

An In-depth Technical Guide to 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine (CAS 22270-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a bifunctional nitrogen mustard derivative with potential applications in oncology and organic synthesis. As a member of the nitrogen mustard class of compounds, its biological activity is predicated on its ability to act as a DNA alkylating agent, a mechanism that has been foundational to the development of numerous chemotherapeutic drugs. This document delves into the chemical properties, a plausible synthetic route, mechanism of action, analytical methodologies for its characterization, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely handle, characterize, and strategically utilize this compound in their scientific endeavors.

Introduction

This compound is a distinct chemical entity belonging to the nitrogen mustard family. These compounds are characterized by the presence of one or more bis(2-chloroethyl)amino functional groups.[1] The presence of two reactive chloroethyl groups classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic moieties within biological macromolecules, most notably DNA.[2] This reactivity is the cornerstone of its potential cytotoxic and, by extension, anticancer properties.[3] The inclusion of a phenyl group in its structure differentiates it from simpler aliphatic nitrogen mustards, potentially influencing its physicochemical properties, reactivity, and biological interactions.[3] This guide aims to synthesize the available technical information on this compound to serve as a valuable resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 22270-22-0 | [4] |

| Molecular Formula | C₁₁H₁₅Cl₂N | [4] |

| Molecular Weight | 232.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine, Mirtazapine Impurity 9 | [4][5] |

| Appearance | Not explicitly stated, but related compounds are often oily liquids or solids. | |

| Solubility | Not explicitly stated, but likely soluble in organic solvents. | |

| Storage | 2-8°C Refrigerator is suggested by some suppliers. | [5] |

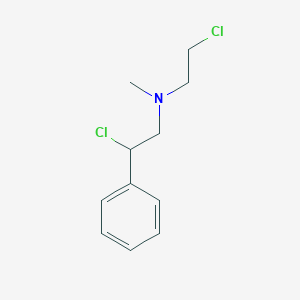

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Caption: Plausible synthesis workflow for the target compound.

Representative Experimental Protocol:

-

Step 1: Chlorination: The precursor, 2-(N-(2-hydroxyethyl)-N-methylamino)-1-phenylethan-1-ol, would be dissolved in an anhydrous, inert solvent such as dichloromethane. The solution would then be cooled in an ice bath. A chlorinating agent, such as thionyl chloride (SOCl₂), would be added dropwise with stirring. The reaction would be allowed to proceed at a controlled temperature. The stoichiometry of the chlorinating agent is critical to ensure the conversion of both hydroxyl groups to chlorides.

-

Step 2: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Step 3: Workup: Upon completion, the reaction mixture would be carefully quenched, for example, by pouring it over ice. The pH would be adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution). The organic layer would be separated, and the aqueous layer extracted with the solvent. The combined organic layers would then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

-

Step 4: Purification: The crude product would likely require purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a common method for the purification of such compounds. The choice of eluent would be determined by the polarity of the product and impurities.

Mechanism of Action: DNA Alkylation

The biological activity of this compound is attributed to its function as a DNA alkylating agent, a mechanism characteristic of nitrogen mustards.[2][6] This process can be broken down into two key steps:

-

Aziridinium Ion Formation: In an aqueous environment, the lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom bearing a chlorine atom in an intramolecular cyclization reaction. This results in the displacement of the chloride ion and the formation of a highly reactive, positively charged three-membered ring known as an aziridinium ion.[6] This is the rate-determining step for the alkylation reaction.

-

DNA Alkylation: The strained aziridinium ion is a potent electrophile and readily reacts with nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine bases.[2][7] After the first alkylation event, the second chloroethyl arm can undergo the same cyclization to form another aziridinium ion, which can then react with a second guanine base. This can result in the formation of interstrand or intrastrand DNA cross-links.[2][7] These cross-links are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][6]

Caption: The proposed mechanism of action for the target compound.

Analytical and Characterization Methods

The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is a crucial tool for structural elucidation. The spectrum of the target compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group and a chlorine atom, the methylene protons of the two chloroethyl groups, and the methyl protons on the nitrogen atom. The chemical shifts and coupling patterns of these signals would provide confirmation of the compound's structure.

-

¹³C NMR: Carbon-13 NMR would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can provide an accurate mass measurement, confirming the molecular formula. The fragmentation pattern can also offer structural information.

5.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol), would be suitable for this compound. Purity is determined by integrating the peak area of the main component relative to the total peak area.

Representative HPLC Method Parameters (for a related compound):

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and acetonitrile/methanol. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detector at a suitable wavelength (e.g., 210 nm or 254 nm). |

| Injection Volume | 10-20 µL. |

5.4. Hydrophilic Interaction Liquid Chromatography (HILIC) - MS

For the analysis of potentially genotoxic impurities in drug manufacturing, HILIC-MS has been shown to be a sensitive and selective method.[8][9] A HILIC method could also be adapted for the analysis of the target compound, particularly if it is present in a complex matrix.

Representative HILIC-MS Method Parameters (for a related impurity): [9]

| Parameter | Description |

| Column | Primesep B (150 × 4.6 mm, 5.0 µm) |

| Mobile Phase | 10 mM ammonium formate buffer pH 3.0 and acetonitrile (5:95, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Mass spectrometer with electrospray ionization (ESI) in positive ion mode. |

Biological Activity and Potential Applications

As a nitrogen mustard, this compound is anticipated to exhibit cytotoxic properties due to its DNA alkylating capabilities.[3] This makes it a compound of interest for anticancer research. The presence of the phenyl group may influence its uptake into cells and its interaction with biological targets compared to simple aliphatic nitrogen mustards.[3]

Potential Applications:

-

Anticancer Drug Development: The compound could be investigated as a potential chemotherapeutic agent, either as a standalone drug or as a warhead for targeted drug delivery systems.

-

Research Tool: It can be used in laboratory studies to investigate the mechanisms of DNA damage and repair, and to study the cellular responses to DNA alkylation.

-

Organic Synthesis: The reactive chloroethyl groups make it a useful intermediate in the synthesis of more complex molecules.[3]

It is important to note that while the potential for anticancer activity is high based on its chemical class, specific biological data such as IC₅₀ values against various cancer cell lines would be required to fully assess its therapeutic potential.

Safety and Handling

Nitrogen mustards are hazardous compounds and must be handled with extreme caution in a controlled laboratory environment.[10][11]

7.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber) should be worn at all times.

-

Eye Protection: Safety goggles or a face shield are mandatory.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[11]

7.2. Handling and Storage

-

The compound should be handled in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin, eyes, and clothing.[10]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

-

Some suppliers recommend refrigeration (2-8°C).[5]

7.3. First Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

7.4. Decontamination

Decontamination of surfaces and equipment can be achieved using solutions such as bleach, although the compatibility of the compound with such reagents should be considered.[13]

Conclusion

This compound is a bifunctional nitrogen mustard with significant potential in the fields of medicinal chemistry and organic synthesis. Its ability to alkylate DNA underpins its likely cytotoxic properties and makes it a candidate for further investigation as an anticancer agent. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, its mechanism of action, analytical methods for its characterization, and crucial safety and handling information. It is hoped that this document will serve as a valuable resource for researchers, enabling the safe and effective utilization of this compound in the pursuit of new scientific discoveries and therapeutic innovations.

References

-

The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). Journal of the American Chemical Society.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.

-

Bentham Science Publishers. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.

-

BenchChem. (2025). A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrogen Mustards Fact Sheet.

-

Centers for Disease Control and Prevention (CDC). (n.d.). Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines.

-

Wikipedia. (n.d.). Nitrogen mustard.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrogen Mustard.

-

Centers for Disease Control and Prevention (CDC). (2024). Nitrogen Mustard | Chemical Emergencies.

-

ResearchGate. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

-

PrepChem.com. (n.d.). Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine.

-

ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

-

BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis.

-

Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.

-

Defense Technical Information Center (DTIC). (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.

-

PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.

-

PubMed. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Buy 2-Chloro-2-phenylethanamine | 4633-92-5 [smolecule.com]

- 4. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dhd2.org [dhd2.org]

- 11. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure and Chemistry of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. This compound, identified as a potential impurity in the manufacturing of the antidepressant drug Mirtazapine, belongs to the nitrogen mustard class of alkylating agents.[1] Its unique structural features, comprising a phenylethylamine backbone with two reactive chloroethyl groups, confer significant biological activity. This guide will delve into the intricacies of its molecular architecture, the mechanistic basis of its reactivity, protocols for its synthesis and characterization, and essential safety and handling procedures. The information presented herein is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational knowledge required for further investigation and application.

Introduction: Unveiling a Structurally Significant Nitrogen Mustard

This compound is a bifunctional alkylating agent of considerable interest due to its classification as a nitrogen mustard. These compounds are characterized by the presence of a bis(2-chloroethyl)amino functional group, which is responsible for their potent cytotoxic effects. Historically, nitrogen mustards were among the first chemical agents used in cancer chemotherapy, and their mechanism of action continues to be a subject of intensive study.

The subject of this guide, with the chemical formula C₁₁H₁₅Cl₂N and a molecular weight of approximately 232.15 g/mol , is also recognized as a potential impurity in the synthesis of Mirtazapine, an atypical antidepressant.[1] Understanding the structure and reactivity of such impurities is paramount in pharmaceutical quality control and drug safety assessment. The presence of a phenyl group and a chiral center further adds to the structural complexity and potential for stereospecific interactions with biological macromolecules.

This guide will provide a detailed exploration of the molecule's structure, from its basic atomic connectivity to its three-dimensional conformation. We will then elucidate the chemical principles that govern its reactivity, with a particular focus on the formation of the highly electrophilic aziridinium ion, the key intermediate in its biological activity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical and biological properties.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: (2-CHLORO-ETHYL)-(2-CHLORO-2-PHENYL-ETHYL)-METHYL-AMINE, Mirtazapine Impurity 6, Mirtazapine Impurity 9

-

CAS Number: 22270-22-0

-

Molecular Formula: C₁₁H₁₅Cl₂N

-

Molecular Weight: 232.15 g/mol

Structural Features

The molecule possesses several key structural features that dictate its reactivity:

-

Nitrogen Mustard Moiety: The core functional group is the N-(2-chloroethyl)-N-methylamine. The presence of two chloroethyl groups makes it a bifunctional alkylating agent.

-

Phenylethylamine Backbone: The molecule is built upon a phenylethylamine scaffold, which can influence its pharmacokinetic and pharmacodynamic properties.

-

Chiral Center: The carbon atom attached to the phenyl group and the chlorine atom is a chiral center, meaning the molecule can exist as a pair of enantiomers. This stereochemistry can be critical for its interaction with chiral biological targets such as enzymes and DNA.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂N | PubChem |

| Molecular Weight | 232.15 g/mol | PubChem |

| CAS Number | 22270-22-0 | PubChem |

Mechanism of Action: The Chemistry of DNA Alkylation

The biological activity of this compound is intrinsically linked to its ability to act as a potent DNA alkylating agent. This process is a hallmark of nitrogen mustards and is responsible for their cytotoxic effects.

Formation of the Aziridinium Ion

The key to the reactivity of nitrogen mustards is the intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic three-membered ring, the aziridinium ion. This reaction is facilitated by the nucleophilic nature of the tertiary amine nitrogen. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion.

Caption: Formation of the aziridinium ion and subsequent DNA alkylation.

This aziridinium ion is a potent electrophile, readily susceptible to attack by nucleophiles.

DNA Alkylation and Cross-linking

The primary biological target for the aziridinium ion is DNA. The N7 position of guanine bases is particularly nucleophilic and readily attacks the aziridinium ring, leading to the formation of a covalent bond and the alkylation of the DNA.

Since this compound is a bifunctional agent, the second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This can then react with a second guanine base, either on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).

Caption: Cellular mechanism of action of a bifunctional nitrogen mustard.

Synthesis and Characterization

Representative Synthetic Protocol

The following protocol describes the synthesis of N,N-bis(2-chloroethyl)benzylamine from N,N-bis(2-hydroxyethyl)benzylamine, which serves as a relevant example of the chlorination step.

Reaction: N,N-bis(2-hydroxyethyl)benzylamine + 2 SOCl₂ → N,N-bis(2-chloroethyl)benzylamine·HCl + 2 SO₂ + HCl

Materials:

-

N,N-bis(2-hydroxyethyl)benzylamine

-

Thionyl chloride (SOCl₂)

-

Chloroform

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mole) in 225 mL of chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a solution of thionyl chloride (0.710 mole) in 50 mL of chloroform to the stirred solution, maintaining the temperature between 30°C and 40°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for four hours.

-

During the reaction, the hydrochloride salt of N,N-bis(2-chloroethyl)benzylamine will precipitate.

-

After the reflux period, cool the mixture and collect the precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield purified N,N-bis(2-chloroethyl)benzylamine hydrochloride.

Causality Behind Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.

-

Chloroform is used as a solvent as it is relatively inert to the reaction conditions and effectively dissolves the starting material.

-

Refluxing the reaction mixture ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.

-

The precipitation of the hydrochloride salt provides a simple method for initial product isolation.

-

Recrystallization is a standard purification technique to remove any unreacted starting materials or byproducts.

Structural Elucidation (Hypothetical Spectroscopic Data)

While experimental spectroscopic data for this compound is not available in the reviewed literature, we can predict the expected spectral characteristics based on its structure. This is crucial for its identification and characterization.

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine Proton (-CH(Cl)Ph): A triplet or doublet of doublets around 4.8-5.2 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-N-CH₂-CH(Cl)Ph): Two diastereotopic protons that would likely appear as complex multiplets in the range of 2.8-3.5 ppm.

-

Chloroethyl Methylene Protons (-N-CH₂-CH₂-Cl): Two triplets around 2.9-3.8 ppm.

-

Methyl Protons (-N-CH₃): A singlet around 2.3-2.6 ppm.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the region of 125-140 ppm.

-

Methine Carbon (-CH(Cl)Ph): A signal around 60-70 ppm.

-

Methylene Carbons (-N-CH₂-): Signals in the range of 50-60 ppm.

-

Chloroethyl Methylene Carbon (-CH₂-Cl): A signal around 40-45 ppm.

-

Methyl Carbon (-N-CH₃): A signal around 40-45 ppm.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A peak around 1000-1200 cm⁻¹.

-

C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

4.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak at m/z 231 (for the monoisotopic mass), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of chlorine, the chloroethyl group, and cleavage of the phenylethylamine backbone. A prominent fragment would likely be the tropylium ion at m/z 91.

Safety, Handling, and Disposal

Nitrogen mustards are hazardous substances and must be handled with extreme caution.

Hazard Identification

-

Toxicity: Highly toxic and can be absorbed through the skin, inhalation, and ingestion.

-

Vesicant: Can cause severe skin, eye, and respiratory tract irritation and blistering.

-

Carcinogenicity: Classified as a potential human carcinogen.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are mandatory.

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. For handling larger quantities, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Avoid direct contact with the skin, eyes, and clothing.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Decontamination can be achieved using chemical neutralization methods, such as treatment with a solution of sodium hydroxide or sodium hypochlorite. However, these reactions should be performed by trained personnel with appropriate safety precautions.

-

Dispose of all contaminated materials in sealed, properly labeled containers according to institutional and governmental regulations.

Conclusion

This compound represents a molecule of significant interest at the intersection of pharmaceutical chemistry and toxicology. Its structural relationship to the nitrogen mustards provides a clear rationale for its potent biological activity, primarily through the alkylation of DNA. This guide has provided a detailed overview of its molecular structure, the mechanistic underpinnings of its reactivity, and best practices for its synthesis and handling. For researchers in drug development, a thorough understanding of such reactive impurities is non-negotiable for ensuring the safety and efficacy of therapeutic agents. Further empirical studies to determine its precise physicochemical properties and to obtain detailed spectroscopic data are warranted to build upon the foundational knowledge presented in this guide.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.

-

SynZeal. (n.d.). Mirtazapine Impurities. Retrieved January 21, 2026, from [Link]

-

Veeprho. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Retrieved January 21, 2026, from [Link]

-

International Science Community Association. (2011, June 9). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). LC-UV and LC-MS studies on mirtazapine to characterize its degradation products. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Forced degradation studies : Regulatory considerations and implementation. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Mirtazapine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2026, September 17). Mirtazapine Pharmacology and Its Analytical Methods. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved January 21, 2026, from [Link]

-

PubMed. (n.d.). The pharmacologic profile of mirtazapine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Mirtazapine Enantiomers in Blood and Cerebrospinal Fluid. Retrieved January 21, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets. Retrieved January 21, 2026, from [Link]

Sources

"in vitro stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

An In-Depth Technical Guide to the In Vitro Stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Introduction: Understanding the Reactivity of a Nitrogen Mustard Derivative

This compound is a nitrogen mustard derivative characterized by a phenyl group and two reactive chloroethyl groups attached to a central nitrogen atom.[1] With the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of approximately 232.15 g/mol , this compound belongs to a class of potent alkylating agents known for their high reactivity and biological activity.[1][2] Understanding the in vitro stability of this molecule is not merely an academic exercise; it is a critical prerequisite for any meaningful research or development application. Whether for use in organic synthesis or as a potential pharmacological agent, its stability profile dictates storage conditions, experimental design, and ultimately, the validity of any results obtained.

This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, the key factors that influence its degradation, and a robust, field-proven protocol for its quantitative assessment. The core of this molecule's instability lies in its inherent chemical nature: the ability to form a highly reactive intermediate, which is the cornerstone of its function as an alkylating agent.

Chemical Profile and Physicochemical Properties

A precise understanding of a compound begins with its fundamental properties. The table below summarizes the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 22270-22-0 | PubChem[2], Pharmaffiliates[3] |

| Molecular Formula | C₁₁H₁₅Cl₂N | PubChem[2] |

| Molecular Weight | 232.15 g/mol | PubChem[2] |

| Canonical SMILES | CN(CCCl)CC(C1=CC=CC=C1)Cl | PubChem[2] |

| Synonyms | (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine | Pharmaffiliates[3] |

The Core Mechanism of Instability: Intramolecular Cyclization

The defining characteristic of nitrogen mustards, including the topic compound, is their propensity to undergo intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4][5] This reaction is the primary degradation pathway and the source of the compound's alkylating activity.

The process is initiated by the lone pair of electrons on the tertiary amine nitrogen, which acts as an internal nucleophile. It attacks one of the β-carbon atoms of a chloroethyl group, displacing the chloride ion. This first-order, unimolecular nucleophilic substitution (Sₙ1) reaction is the rate-limiting step in its degradation.[4]

Caption: The primary degradation pathway via aziridinium ion formation.

Once formed, the aziridinium ion is an extremely potent electrophile. It is rapidly attacked by any available nucleophile (Nu:) in the medium—be it water, buffer components, or biological macromolecules like DNA—to form a stable covalent bond.[4][5] This two-step mechanism explains both the compound's inherent instability in aqueous environments and its mechanism of action as an alkylating agent.

Key Factors Influencing In Vitro Stability

The rate of degradation is not constant; it is profoundly influenced by the experimental conditions. A trustworthy stability study must therefore systematically investigate these factors.

-

pH: The pH of the medium is arguably the most critical factor. The intramolecular cyclization requires a free lone pair on the nitrogen atom.[4]

-

Neutral to Alkaline pH (pH > 7): The nitrogen is deprotonated, making its lone pair available for the internal nucleophilic attack. This facilitates the formation of the aziridinium ion, leading to rapid degradation.

-

Acidic pH (pH < 6): The nitrogen atom is protonated to form a quaternary ammonium salt. This positively charged nitrogen lacks a lone pair and cannot initiate the cyclization reaction. Consequently, the compound is significantly more stable in acidic conditions.

-

-

Temperature: As with most chemical reactions, the rate of degradation is temperature-dependent. Increased thermal energy raises the likelihood that molecules will achieve the activation energy required for cyclization. Standard stability studies often evaluate compounds at refrigerated (2-8°C), ambient (~25°C), and physiological (37°C) temperatures to model storage, handling, and biological conditions.[3][6]

-

Solvent and Buffer Composition: The choice of solvent is crucial.

-

Aprotic Organic Solvents (e.g., Acetonitrile, DMSO): The compound will exhibit its highest stability in these solvents, as they are non-nucleophilic and prevent premature degradation. This is why they are the preferred choice for preparing stock solutions.

-

Aqueous and Protic Solvents (e.g., Water, Buffers, Methanol): These solvents contain nucleophiles (like the hydroxyl group of water) that can react with the aziridinium intermediate, driving the degradation process forward. The concentration and reactivity of nucleophilic species in the buffer (e.g., phosphate, thiol-containing compounds) can also influence the degradation rate.

-

Protocol for a Definitive In Vitro Stability Assessment

This section details a self-validating protocol to quantitatively determine the stability of this compound. The primary endpoint is the compound's half-life (t₁/₂) under various conditions. The use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is mandated for its superior specificity and sensitivity in distinguishing the parent compound from its degradants.[7]

Experimental Workflow

Caption: Workflow for the quantitative assessment of in vitro stability.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh ~2.3 mg of this compound.

-

Dissolve in high-purity acetonitrile to a final volume of 1.0 mL to create a 10 mM stock solution.

-

Causality: Acetonitrile is used as it is an aprotic solvent, preventing premature degradation and ensuring the stability of the stock solution, which serves as the validated starting material. Store this solution at -20°C or below.

-

-

Preparation of Incubation Media:

-

Prepare three physiologically relevant buffers:

-

50 mM Acetate Buffer, pH 5.0

-

50 mM Phosphate Buffer, pH 7.4

-

50 mM Borate Buffer, pH 9.0

-

-

Causality: Testing across a pH range is essential to characterize the pH-dependent degradation mechanism. These specific buffers are chosen because their buffering ranges cover the acidic, neutral, and alkaline conditions of interest.

-

-

Incubation Procedure:

-

For each condition (pH and temperature), aliquot 990 µL of the appropriate buffer into a microcentrifuge tube.

-

Pre-incubate the tubes at the desired temperature (e.g., 37°C) for at least 10 minutes to ensure thermal equilibrium.

-

To initiate the reaction, add 10 µL of the 10 mM stock solution to the buffer, for a final concentration of 100 µM. Vortex immediately. This is your t=0 starting point.

-

Causality: A 1:100 dilution minimizes the concentration of the organic solvent (1% acetonitrile), ensuring its effect on the reaction kinetics is negligible.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

-

Immediately add the aliquot to a new tube containing 200 µL of ice-cold acetonitrile. Vortex thoroughly.

-

Trustworthiness: This quenching step is the most critical part of ensuring data accuracy. The cold acetonitrile instantly stops the degradation reaction by diluting the reactants and lowering the temperature. It also serves to precipitate any proteins if a biological matrix like plasma were used.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet any precipitated salts or proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS analysis.

-

Causality: This clarification step protects the sensitive LC-MS system from particulates, ensuring robust and reproducible analytical performance.

-

-

LC-MS Analysis:

-

Develop a gradient reverse-phase HPLC method (e.g., using a C18 column) capable of separating the parent compound from potential hydrolysis products.

-

Use a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent molecule based on its mass-to-charge ratio (m/z).

-

Trustworthiness: MS-based detection provides unparalleled specificity, ensuring that you are only measuring the intact parent compound and not co-eluting degradants, which is a common pitfall of UV-based detection.

-

Data Analysis and Interpretation

-

Quantification: Generate a standard curve by diluting the stock solution in acetonitrile to known concentrations. Use the peak area of the parent compound from the LC-MS analysis of each time point to determine its concentration.

-

Degradation Kinetics: Plot the natural logarithm of the parent compound concentration (ln[C]) versus time (t). For a first-order reaction, this plot should yield a straight line.

-

Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of this line (k = -slope). The half-life (t₁/₂) can then be calculated using the formula:

t₁/₂ = 0.693 / k

The results should be summarized in a table for clear comparison.

Table of Representative Stability Data (Illustrative)

| Condition | Temperature (°C) | pH | Calculated Half-Life (t₁/₂) (minutes) |

| Acidic | 37 | 5.0 | > 240 |

| Neutral | 37 | 7.4 | ~ 45 |

| Alkaline | 37 | 9.0 | < 10 |

| Neutral (Refrigerated) | 4 | 7.4 | ~ 300 |

This illustrative data demonstrates the expected trend: stability is greatest at acidic pH and low temperature, while degradation is rapid at alkaline pH.

Conclusion

The in vitro stability of this compound is fundamentally limited by its chemical structure as a nitrogen mustard. Its degradation is primarily driven by a pH-dependent intramolecular cyclization to form a highly reactive aziridinium ion. The compound is markedly unstable under neutral to alkaline conditions but exhibits significantly enhanced stability in an acidic environment. Any researcher working with this molecule must exercise stringent control over pH, temperature, and solvent choice to obtain reliable and reproducible results. The detailed protocol provided in this guide offers a robust framework for quantitatively assessing its stability, ensuring data integrity and enabling informed decisions in drug development and chemical research.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N,N-Dimethyl-2-chloro-2-phenylethylamine Source: Wikipedia URL: [Link]

- Title: CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride Source: Google Patents URL

-

Title: Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs Source: ResearchGate URL: [Link]

-

Title: HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process Source: ResearchGate URL: [Link]

-